molecular formula C17H24N4O2 B2495662 1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 887847-63-4

1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2495662
CAS No.: 887847-63-4
M. Wt: 316.405
InChI Key: SDAGICJVPIPTEO-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, a piperazine ring, and a pyrrolidine-2,5-dione core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of a suitable precursor, such as a diacid or diamide, under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions, where a dimethylamine is introduced to a suitable leaving group on the phenyl ring.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenyl or piperazine rings can be replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-18(2)13-4-6-14(7-5-13)21-16(22)12-15(17(21)23)20-10-8-19(3)9-11-20/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAGICJVPIPTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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